CAY10416: A Technical Guide to Dual COX-2/5-LO Inhibition for the Research Professional
CAY10416: A Technical Guide to Dual COX-2/5-LO Inhibition for the Research Professional
This guide provides an in-depth technical overview of CAY10416, a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's mechanism of action, provides detailed experimental protocols for its evaluation, and offers insights into its application in inflammation research.
Introduction: The Rationale for Dual COX-2/5-LO Inhibition
The arachidonic acid (AA) cascade is a pivotal signaling pathway in the inflammatory response. Upon cellular stimulation, phospholipase A2 liberates AA from the cell membrane, making it available for two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1] The COX pathway, mediated by COX-1 and COX-2 enzymes, leads to the production of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[2] The 5-LO pathway, on the other hand, produces leukotrienes (LTs), which are potent chemoattravctants and contribute to bronchoconstriction and vascular permeability.[1]
Selective COX-2 inhibitors were developed to mitigate the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2. However, the inhibition of the COX pathway can lead to a shunting of arachidonic acid metabolism towards the 5-LO pathway, potentially exacerbating certain inflammatory conditions. This has led to the development of dual COX/LOX inhibitors, which offer a more comprehensive approach to blocking the production of pro-inflammatory eicosanoids.[3] CAY10416 is a highly potent and selective dual inhibitor of COX-2 and 5-LO, making it a valuable tool for investigating the roles of these pathways in various pathological conditions.[2]
CAY10416: Compound Profile
CAY10416 is a well-characterized small molecule with specific inhibitory activity against COX-2 and 5-LO. Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | 3-[[3-fluoro-5-(tetrahydro-4-methoxy-2H-pyran-4-yl)phenoxy]methyl]-1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole | [2] |
| CAS Number | 443919-96-8 | [2] |
| Molecular Formula | C₂₉H₂₉FN₂O₅S | [2] |
| Formula Weight | 536.6 g/mol | [2] |
| Appearance | A crystalline solid | [4][5] |
| Purity | ≥95% | [2] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 5 mg/ml | [2] |
| Storage | Store at -20°C | [2] |
| Stability | ≥ 4 years (as a solid) | [2] |
Inhibitory Potency:
-
COX-2 (human, recombinant): IC₅₀ = 50 nM[2]
-
5-LO (human, recombinant): IC₅₀ = 3 nM[2]
-
COX-1 (human, recombinant): >200-fold selectivity for COX-2 over COX-1[2]
Mechanism of Action: Targeting Key Inflammatory Pathways
CAY10416 exerts its anti-inflammatory effects by simultaneously blocking two key enzymes in the arachidonic acid cascade. The following diagram illustrates the points of inhibition.
Caption: CAY10416 dually inhibits COX-2 and 5-LOX.
By inhibiting COX-2, CAY10416 prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. Simultaneously, its potent inhibition of 5-LO blocks the synthesis of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the production of leukotrienes. This dual action provides a more complete blockade of the inflammatory cascade compared to single-pathway inhibitors.
Experimental Evaluation of CAY10416
This section provides detailed protocols for the in vitro and in vivo evaluation of CAY10416's inhibitory activity. These protocols are designed to be self-validating, with clear explanations for each step.
In Vitro Enzyme Inhibition Assays
The following protocols describe methods to determine the IC₅₀ values of CAY10416 for COX-2 and 5-LO.
This assay is based on the fluorometric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.[6][7]
Materials:
-
Human recombinant COX-2 enzyme[6]
-
COX Assay Buffer[6]
-
COX Probe (in DMSO)[6]
-
COX Cofactor (in DMSO)[6]
-
Arachidonic Acid[6]
-
NaOH[6]
-
CAY10416
-
Celecoxib (positive control)[6]
-
96-well white opaque plate[7]
-
Fluorescence plate reader (Ex/Em = 535/587 nm)[7]
Protocol:
-
Reagent Preparation:
-
Reconstitute the COX-2 enzyme in sterile water and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[6]
-
Prepare a 10X working solution of CAY10416 and celecoxib in COX Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Add 10 µL of the 10X test inhibitor (CAY10416 or celecoxib) to the sample wells.
-
Add 10 µL of COX Assay Buffer to the enzyme control wells.
-
Add 10 µL of the appropriate solvent to the background control wells.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 70 µL of the reaction mixture to each well.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted COX-2 enzyme to the sample and enzyme control wells.
-
Add 10 µL of COX Assay Buffer to the background control wells.
-
-
Initiation of Reaction:
-
Add 10 µL of arachidonic acid solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence at Ex/Em = 535/587 nm in kinetic mode for 10-20 minutes at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of CAY10416.
-
Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC₅₀ value using a suitable software.
-
Rationale: This fluorometric assay provides a sensitive and high-throughput method for determining the inhibitory potency of compounds against COX-2. The use of a specific COX-2 inhibitor like celecoxib as a positive control validates the assay's performance.
This assay measures the hydroperoxides produced in the lipoxygenation reaction.
Materials:
-
Human recombinant 5-LOX enzyme
-
LOX Assay Buffer
-
LOX Probe
-
LOX Substrate (e.g., arachidonic acid)
-
CAY10416
-
Zileuton (positive control)
-
96-well black opaque plate
-
Fluorescence plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a 10X working solution of CAY10416 and zileuton in LOX Assay Buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the 10X test inhibitor to the sample wells.
-
Add 10 µL of LOX Assay Buffer to the enzyme control wells.
-
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing LOX Assay Buffer and LOX Probe.
-
Add 80 µL of the reaction mixture to each well.
-
-
Enzyme Addition:
-
Add 10 µL of the diluted 5-LOX enzyme to the sample and enzyme control wells.
-
-
Initiation of Reaction:
-
Add 10 µL of the LOX substrate to all wells.
-
-
Measurement:
-
Incubate the plate at 37°C for 10-30 minutes, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the probe used.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of CAY10416 and determine the IC₅₀ value.
-
Rationale: This assay allows for the direct measurement of 5-LOX activity and its inhibition. The inclusion of a known 5-LOX inhibitor, such as zileuton, serves as a crucial control for assay validation.
Cell-Based Assays for Prostaglandin and Leukotriene Release
This protocol describes the use of RAW 264.7 macrophage cells to assess the effect of CAY10416 on the production of PGE₂ and LTB₄.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
CAY10416
-
PGE₂ ELISA kit
-
LTB₄ ELISA kit
-
24-well cell culture plates
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Seeding:
-
Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of CAY10416 for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of prostaglandins and leukotrienes.[8]
-
-
Supernatant Collection:
-
After the incubation period, collect the cell culture supernatants.
-
-
ELISA for PGE₂ and LTB₄:
-
Measure the concentrations of PGE₂ and LTB₄ in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of PGE₂ and LTB₄ production for each concentration of CAY10416 and determine the IC₅₀ values.
-
Rationale: This cell-based assay provides a more physiologically relevant model to assess the inhibitory activity of CAY10416 in a cellular context. RAW 264.7 macrophages are a well-established model for studying inflammation and eicosanoid production.
Caption: A comprehensive workflow for CAY10416 evaluation.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.[9][10]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
CAY10416
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer or digital calipers
Protocol:
-
Animal Acclimatization:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
-
Grouping and Dosing:
-
Divide the animals into groups (n=6-8 per group): Vehicle control, positive control (indomethacin), and CAY10416 treatment groups (at least 3 doses).
-
Administer the vehicle, indomethacin, or CAY10416 orally or intraperitoneally 60 minutes before the carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Rationale: The carrageenan-induced paw edema model is a robust and reproducible method for assessing acute inflammation. The biphasic nature of the edema allows for the evaluation of a compound's effect on different inflammatory mediators. The use of a standard anti-inflammatory drug like indomethacin provides a benchmark for the efficacy of the test compound.
Conclusion
CAY10416 is a powerful research tool for investigating the roles of the COX-2 and 5-LO pathways in health and disease. Its dual inhibitory mechanism and high potency make it a valuable compound for studies in inflammation, pain, and cancer. The experimental protocols provided in this guide offer a comprehensive framework for the in vitro and in vivo evaluation of CAY10416 and other dual COX/LOX inhibitors. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance their understanding of the complex interplay of eicosanoid signaling in various physiological and pathological processes.
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Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC - PubMed Central. [Link]
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Dimethyl sulfoxide - Wikipedia. [Link]
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Effects of Prostaglandin E2 and Lipopolysaccharide on Osteoclastogenesis in RAW 264.7 Cells - PMC - NIH. [Link]
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DMSO - gChem. [Link]
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